7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-ethylhexyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-ethylhexyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32ClN5O4 and its molecular weight is 477.99. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques: Research into the synthesis of purine derivatives, such as the reaction of 2-aminotheophyllines with glycerol epichlorohydrin, has yielded various compounds. These include 7-(2-hydroxy-3-chloro-1-propyl)-8-arylaminotheophylline and 7-(2,3-epoxy-1-propyl)-8-alkyl(aryl)aminotriophyllines. The structures of these compounds were confirmed through alternative synthesis methods and spectroscopic data (Kremzer et al., 1981).
- Molecular and Crystal Structures: Studies on N-aminoimides, closely related to purine derivatives, revealed their molecular and crystal structures, emphasizing the importance of stereochemistry in purine chemistry. These compounds exhibit unique hydrogen bonding patterns and electrostatic interactions, which are crucial for understanding their reactivity and potential applications (Struga et al., 2007).
Biological Activity and Applications
- Antitumor Activity: Novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, were synthesized and examined for their biological activities. Some compounds showed significant activity against P 388 leukemia, indicating their potential in antitumor research (Ueda et al., 1987).
- Antiviral Activity: The synthesis of 9-substituted purines, including 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, demonstrated antiviral activity against herpes simplex virus, with some compounds being more active than acyclovir. This highlights the potential of purine derivatives in antiviral research (Harnden et al., 1987).
Properties
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(2-ethylhexylamino)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32ClN5O4/c1-4-6-7-15(5-2)12-25-22-26-20-19(21(31)27-23(32)28(20)3)29(22)13-17(30)14-33-18-10-8-16(24)9-11-18/h8-11,15,17,30H,4-7,12-14H2,1-3H3,(H,25,26)(H,27,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHHGJNYWWVDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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